3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
3-Phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a phenyl group at position 3, a propyl chain at position 5, and a pyridin-3-ylmethylamine substituent at position 5. Its molecular formula is C₂₁H₂₂N₆, with a molecular weight of 358.45 g/mol. Its synthesis typically involves Suzuki-Miyaura cross-coupling reactions and subsequent deprotection steps, as seen in analogous pyrazolo[1,5-a]pyrimidine derivatives .
Properties
IUPAC Name |
3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-2-7-18-12-20(23-14-16-8-6-11-22-13-16)26-21(25-18)19(15-24-26)17-9-4-3-5-10-17/h3-6,8-13,15,23H,2,7,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJMSYUTXMDYSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)NCC3=CN=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, a compound belonging to the pyrazolo[1,5-a]pyrimidine class, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a pyrazolo-pyrimidine core with specific substituents that enhance its biological activity. The molecular formula is , and it features multiple functional groups that contribute to its reactivity and interaction with biological targets.
Research indicates that this compound functions primarily through the inhibition of specific kinases involved in cellular signaling pathways. Notably, it has shown potential in inhibiting kinases such as c-Abl and c-Kit, which are implicated in various malignancies. By binding to the active sites of these kinases, the compound disrupts their function, leading to reduced cell proliferation and enhanced apoptosis in cancer cells .
Anticancer Activity
Several studies have reported the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. For instance:
- Inhibition of Tubulin Polymerization : Derivatives similar to this compound have been shown to inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase. This mechanism is critical for cancer therapy as it prevents cancer cells from dividing .
- Cell Line Studies : In vitro studies demonstrated significant antiproliferative activity against various cancer cell lines. For example, one derivative exhibited an IC50 value ranging from 0.08 to 12.07 μM against different tumor cell lines .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha. This effect is particularly relevant in the context of diseases characterized by chronic inflammation .
Case Studies
Comparison with Similar Compounds
Key Observations :
- Position 3: Fluorinated aryl groups (e.g., 4-fluorophenyl) enhance anti-mycobacterial potency due to improved target binding and metabolic stability . Non-fluorinated phenyl groups, as in the target compound, may reduce activity but improve solubility .
- Position 5 : Propyl chains balance lipophilicity and steric effects. Longer alkyl chains (e.g., isopropyl) increase logP but may reduce solubility, while aryl groups (e.g., p-tolyl) enhance target affinity .
- Position 7 : Pyridin-3-ylmethyl substituents (target compound) are less common than pyridin-2-ylmethyl analogues but may offer unique selectivity profiles in kinase inhibition .
Anti-Mycobacterial Activity
Compounds with 3-(4-fluorophenyl) and 5-aryl substituents exhibit superior activity against Mycobacterium tuberculosis (MIC: 0.12–0.25 µM) compared to alkyl-substituted derivatives (MIC: 2.5 µM) . The target compound’s non-fluorinated phenyl and propyl groups suggest moderate activity, though specific data are unavailable.
Kinase Inhibition
Pyridin-3-ylmethyl-substituted derivatives, such as 3-cyclopropyl-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, demonstrate potent kinase inhibition (IC₅₀: <100 nM) by occupying hydrophobic pockets in TTK (Mps1) and CDK2 . The target compound’s pyridin-3-ylmethyl group may confer similar advantages.
hERG Liability and Metabolic Stability
Compounds with pyridin-2-ylmethyl groups show low hERG channel binding (IC₅₀ > 30 µM) and stable human/mouse liver microsomal profiles (t₁/₂ > 60 minutes) . The pyridin-3-ylmethyl variant’s safety profile remains unstudied but is hypothesized to differ due to altered basicity.
Physicochemical Properties
| Property | Target Compound | 3-(4-Fluorophenyl)-5-isopropyl Analogue | 3-Phenyl-5-methyl Analogue |
|---|---|---|---|
| Molecular Weight (g/mol) | 358.45 | 385.43 | 329.38 |
| Calculated logP | 3.8 | 4.2 | 3.1 |
| Hydrogen Bond Acceptors | 6 | 6 | 6 |
| Polar Surface Area (Ų) | 72.3 | 72.3 | 72.3 |
Q & A
Q. What are the key synthetic routes for preparing 3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of precursors (e.g., pyrazole or pyrimidine intermediates) followed by functionalization at position 7. For example:
- Core formation : Cyclization of aminopyrazoles with β-keto esters or enaminones under reflux in ethanol or DMF .
- Substitution at position 7 : Reaction of the pyrazolo[1,5-a]pyrimidine core with pyridin-3-ylmethylamine using coupling agents (e.g., EDCI or HATU) in aprotic solvents like DCM or THF .
- Optimization : Catalyst selection (e.g., palladium for cross-coupling), temperature control (60–120°C), and solvent polarity adjustments can improve yields (e.g., from ~60% to >80%) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- 1H/13C NMR : Confirms substitution patterns (e.g., pyridin-3-ylmethyl group at position 7) and regiochemistry. For example, the pyrazole proton typically resonates at δ 6.5–7.5 ppm, while the pyrimidine protons appear upfield .
- Mass spectrometry (MS) : Validates molecular weight (e.g., expected [M+H]+ for C22H23N6: 395.2) .
- X-ray crystallography : Resolves ambiguity in regiochemistry for structurally similar analogs (e.g., 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl) derivatives) .
Q. How can computational tools predict the biological targets of this compound?
- Molecular docking : Use software like AutoDock Vina to model interactions with kinases (e.g., CDK9) based on structural analogs (e.g., pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups show strong binding to ATP pockets) .
- QSAR models : Correlate substituent effects (e.g., propyl vs. methyl at position 5) with inhibitory activity against enzymes like CYP450 isoforms .
Advanced Research Questions
Q. What strategies improve selectivity for specific kinase targets (e.g., CDK9 vs. CDK2)?
- Substituent engineering : Replace the propyl group at position 5 with bulkier alkyl chains (e.g., isopropyl) to sterically hinder off-target interactions .
- Fluorine substitution : Introduce electron-withdrawing groups (e.g., CF3 at position 2) to enhance binding affinity and selectivity via hydrophobic interactions .
- Crystallographic validation : Co-crystallize the compound with CDK9 to identify critical hydrogen bonds (e.g., between the pyridine nitrogen and Lys48) .
Q. How do structural modifications at position 7 impact solubility and bioavailability?
- Pyridin-3-ylmethyl vs. benzyl groups : The pyridine moiety increases water solubility due to hydrogen-bonding capacity, improving logP values from ~3.5 (benzyl) to ~2.8 .
- Prodrug approaches : Esterify the amine group (e.g., acetyl or pivaloyl) to enhance intestinal absorption, followed by enzymatic cleavage in vivo .
Q. How should researchers address contradictions in reported IC50 values across studies?
- Standardize assays : Use identical enzyme sources (e.g., recombinant human CDK9) and buffer conditions (pH 7.4, 1 mM ATP) to minimize variability .
- Control for purity : Verify compound purity (>95% by HPLC) to exclude confounding effects from synthetic byproducts .
Q. What in vitro/in vivo models are optimal for evaluating antitumor efficacy?
- In vitro : Screen against NCI-60 cell lines (e.g., MCF-7 breast cancer) using MTT assays. Monitor apoptosis via caspase-3 activation .
- In vivo : Use xenograft models (e.g., HCT-116 colorectal cancer in nude mice) with oral dosing (10–50 mg/kg/day) and PK analysis to assess bioavailability .
Q. How can structure-activity relationship (SAR) studies guide further optimization?
- Position 3 : Aromatic groups (e.g., phenyl) enhance π-π stacking with kinase hydrophobic pockets, while halogen substitutions (Cl, F) improve metabolic stability .
- Position 5 : Propyl groups balance lipophilicity and steric effects; shortening to ethyl reduces potency by 3-fold in CDK9 inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
